4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde
Description
4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde, identified by the CAS number 50670-58-1, is a solid crystalline compound with the molecular formula C₁₃H₉BrO. guidechem.commatrixscientific.com It is a derivative of biphenyl (B1667301), a structural motif that has garnered significant attention across various fields of chemistry. The strategic placement of the bromo and aldehyde functionalities on opposite ends of the biphenyl backbone endows this molecule with a unique reactivity profile, making it a valuable precursor in organic synthesis.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 50670-58-1 | guidechem.com |
| Molecular Formula | C₁₃H₉BrO | guidechem.commatrixscientific.com |
| Molecular Weight | 261.11 g/mol | guidechem.com |
| Appearance | White to pale yellow crystalline solid | orgsyn.org |
| Melting Point | 58-59°C | orgsyn.org |
| Topological Polar Surface Area | 17.1 Ų | guidechem.com |
Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDGDDGUHUQQMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362642 | |
| Record name | 4-(4-bromophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50670-58-1 | |
| Record name | 4′-Bromo[1,1′-biphenyl]-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50670-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-bromophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-bromo-[1,1'-biphenyl]-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthetic Methodologies for 4 Bromo 1,1 Biphenyl 4 Carbaldehyde
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon bonds. The synthesis of 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde heavily relies on these methodologies, with palladium and nickel-based systems being the most prominent.
Suzuki-Miyaura Cross-Coupling Approaches
The Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is one of the most widely used methods for the synthesis of biaryl compounds. rsc.org Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of the starting materials make it a highly attractive method. nih.gov
A primary and efficient route to this compound is the Suzuki-Miyaura coupling between 4-bromobenzaldehyde (B125591) and (4-bromophenyl)boronic acid. This approach directly constructs the target biphenyl (B1667301) framework in a single step. The reaction typically involves a palladium catalyst, a suitable base, and an appropriate solvent system.
A representative procedure involves the reaction of 4-bromobenzaldehyde with a slight excess of (4-bromophenyl)boronic acid in a solvent mixture such as 1-propanol (B7761284) and water. researchgate.net The use of an inorganic base like sodium carbonate is crucial for the activation of the boronic acid. The reaction is heated to reflux to ensure completion, yielding the desired product. researchgate.net
General Reaction Scheme:

Caption: Suzuki-Miyaura coupling of 4-bromobenzaldehyde with (4-bromophenyl)boronic acid to yield this compound.
The choice of palladium catalyst and ligand plays a critical role in the efficiency and outcome of the Suzuki-Miyaura coupling. While early methods often utilized tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], modern approaches frequently generate the active Pd(0) species in situ from palladium(II) precursors like palladium acetate (B1210297) (Pd(OAc)₂) in the presence of a phosphine (B1218219) ligand. researchgate.net This in situ generation is often more convenient and cost-effective.
Triphenylphosphine (B44618) is a commonly used ligand that has proven effective in many Suzuki-Miyaura couplings. researchgate.net The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The selection of the base and solvent system is also critical for optimizing the reaction yield. A variety of bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄) have been successfully employed, often in aqueous solutions mixed with organic solvents like toluene, ethanol, or 1,4-dioxane (B91453) to ensure the solubility of all reactants. mdpi.comvu.nl
Below is a table summarizing typical palladium-catalyzed conditions for the synthesis of biphenyl derivatives similar to the target compound.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | 1-Propanol/H₂O | Reflux | 86.3 | researchgate.net |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | Good | mdpi.com |
| Pd(OH)₂ | - | K₃PO₄ | Ethanol | 65 | Good | nih.gov |
While transition metal catalysis dominates the field of cross-coupling reactions, the development of organocatalytic alternatives has garnered significant interest due to the potential for lower cost and reduced metal contamination in the final product. Organocatalysis in radical chemistry, for instance, has shown promise in various transformations. However, a direct and efficient organocatalytic Suzuki-Miyaura type coupling for the synthesis of this compound has not been extensively reported and remains an area for future research. The primary challenge lies in mimicking the catalytic cycle of transition metals, particularly the oxidative addition and reductive elimination steps, using purely organic molecules under mild conditions.
Nickel-Catalyzed Aryl Cross-Coupling Reactions
Nickel, being more abundant and less expensive than palladium, has emerged as a powerful catalyst for cross-coupling reactions. rsc.org Nickel catalysts can often couple a wider range of substrates, including those that are challenging for palladium-based systems. nih.gov
For the synthesis of biphenyl derivatives, nickel-catalyzed Suzuki-Miyaura reactions have been developed that show high efficiency. These reactions often employ nickel(II) precatalysts, such as NiCl₂(PCy₃)₂, in combination with a suitable base and solvent. nih.gov Research has demonstrated the successful nickel-catalyzed coupling of 4-bromobenzaldehyde with phenylboronic acid, suggesting the feasibility of this approach for the synthesis of this compound. researchgate.net The use of green solvents like 2-Me-THF and t-amyl alcohol has also been explored, making these processes more environmentally friendly. nih.gov
A notable advancement is the development of nickel-catalyzed deformylative cross-coupling of aldehydes with organoboron reagents, which proceeds under base-free conditions. nih.gov This methodology offers an alternative pathway where the aldehyde group itself participates in the reaction, although this specific approach would lead to a different product than the target compound.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| NiCl₂ | PCy₃ | K₃PO₄ | 2-Me-THF | 100 | High | nih.gov |
| Nickel Nanoparticles | Polypyridylphenylene dendrimer | K₂CO₃ | Toluene/H₂O | 100 | High | researchgate.net |
Other Metal-Mediated and Catalyzed Coupling Strategies
While palladium and nickel are the most common catalysts for Suzuki-Miyaura reactions, other transition metals have also been explored for the synthesis of biphenyls.
The Ullmann reaction , which typically involves the copper-mediated coupling of two aryl halides, is one of the oldest methods for forming biaryl linkages. researchgate.net Traditional Ullmann conditions require high temperatures and stoichiometric amounts of copper. However, modern advancements have led to the development of catalytic versions that proceed under milder conditions.
Iron-catalyzed cross-coupling reactions have also gained attention as a more sustainable alternative. Iron is abundant, inexpensive, and has low toxicity. While still an emerging area, iron-catalyzed methods for the synthesis of biphenyls have been reported, although their application to the specific synthesis of this compound is not yet well-established. beilstein-journals.org
Gold-catalyzed reactions have also been investigated, although they are more commonly associated with the activation of alkynes and allenes rather than cross-coupling of aryl halides. rsc.orgnih.gov
Finally, ligand-free catalytic systems, where the active catalyst is believed to be palladium nanoparticles generated in situ, have been developed for various cross-coupling reactions, including Suzuki-Miyaura and Heck reactions. rsc.org These systems are attractive due to their simplicity and cost-effectiveness.
Functionalization Routes from Biphenyl Precursors
The synthesis of this compound can be achieved through various functionalization strategies starting from simpler biphenyl precursors. These methods involve the sequential introduction of the bromo and formyl functional groups onto the biphenyl scaffold. The choice of pathway often depends on the availability of starting materials and the desired regioselectivity.
Directed Bromination of Biphenyl-4-carbaldehyde
The direct bromination of biphenyl-4-carbaldehyde presents a synthetic challenge due to the electronic properties of the substituent groups. The aldehyde group is a deactivating meta-director, while the phenyl group is an activating ortho-, para-director. Achieving selective bromination at the 4'-position requires careful selection of reagents and conditions to overcome competing reactions and ensure high regioselectivity.
A common approach to control the position of bromination on a biphenyl system involves using N-bromosuccinimide (NBS) in a suitable solvent. organic-chemistry.org For less reactive aromatic compounds, the reaction can be mediated by catalysts such as elemental sulfur or facilitated by solvents like hexafluoroisopropanol to enhance the electrophilicity of the bromine source. organic-chemistry.org In some cases, trifluoroacetic acid is used as a solvent to prevent polybromination of the substrate. organic-chemistry.org While direct bromination of biphenyl-4-carbaldehyde is complex, a more controlled route involves the bromination of biphenyl itself to produce 4-bromobiphenyl (B57062), which serves as a key intermediate for subsequent formylation. google.com This two-step approach generally offers better control over the final product's structure.
Table 1: Reagents for Aromatic Bromination
| Reagent/System | Description | Typical Application |
|---|---|---|
| N-Bromosuccinimide (NBS) / Aqueous Conditions | Mandelic acid can be used as a catalyst for highly regioselective bromination. organic-chemistry.org | Selective bromination of activated and unactivated aromatic rings. |
| Tribromoisocyanuric acid / Trifluoroacetic acid | Effectively brominates moderately deactivated arenes at room temperature while avoiding polybromination. organic-chemistry.org | Monobromination of deactivated aromatic compounds. |
| Ammonium bromide / Oxone | A mild method using a bromide source and an oxidant in methanol (B129727) or water. organic-chemistry.org | Selective bromination of activated aromatic compounds without a catalyst. |
Formylation Reactions on Bromo-Biphenyl Intermediates
An alternative and often more regioselective pathway to this compound involves the formylation of a pre-functionalized bromo-biphenyl intermediate, typically 4-bromobiphenyl. This approach introduces the aldehyde group onto the second phenyl ring.
One of the most effective methods for this transformation is through lithium-halogen exchange followed by quenching with an electrophilic formylating agent. commonorganicchemistry.com The process involves treating 4-bromobiphenyl with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures to generate a lithiated biphenyl species. This highly reactive intermediate is then treated with N,N-dimethylformamide (DMF) to install the formyl group. commonorganicchemistry.com
Other classical formylation methods can also be applied, including:
Rieche Formylation : This method uses dichloromethyl methyl ether with a Lewis acid catalyst like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄) to formylate aromatic rings. commonorganicchemistry.com
Gattermann-Koch Reaction : This reaction introduces a formyl group onto an aromatic ring using carbon monoxide and hydrochloric acid under high pressure, typically with a catalyst system of aluminum chloride and copper(I) chloride. wikipedia.org
Table 2: Common Formylation Methods for Aromatic Compounds
| Reaction Name | Formylating Agent(s) | Typical Catalyst/Conditions |
|---|---|---|
| Lithiation/Quench | Organolithium reagent (e.g., n-BuLi), then DMF commonorganicchemistry.com | Low temperature (e.g., -78 °C) |
| Rieche Formylation | Dichloromethyl methyl ether commonorganicchemistry.com | Lewis Acid (e.g., TiCl₄, SnCl₄) |
| Gattermann-Koch Reaction | Carbon Monoxide (CO), Hydrochloric Acid (HCl) wikipedia.org | AlCl₃/CuCl, High Pressure |
| Vilsmeier-Haack Reaction | DMF, Phosphorus oxychloride (POCl₃) wikipedia.org | Typically used for electron-rich aromatic rings. |
Multi-step Linear Synthesis Pathways
Multi-step linear syntheses provide a robust and controlled route to this compound by building the molecule sequentially. A common strategy begins with the formation of the 4-bromobiphenyl core, followed by the introduction of the carbaldehyde function.
One established pathway starts with the diazotization of p-bromoaniline. orgsyn.org The resulting diazonium salt is then reacted with benzene (B151609) in the presence of a base (Gomberg–Bachmann reaction) to form 4-bromobiphenyl. orgsyn.org This intermediate is then subjected to a formylation reaction, as described in the previous section, to yield the final product. This method ensures unambiguous placement of the bromine atom prior to the formylation step.
An alternative linear sequence could involve:
Acylation of Biphenyl : A Friedel-Crafts acylation of biphenyl with acetyl chloride and a Lewis acid catalyst to produce 4-acetylbiphenyl (B160227).
Bromination : Selective bromination of 4-acetylbiphenyl at the 4'-position.
Oxidation : Oxidation of the acetyl group to a carboxylic acid, followed by reduction to the aldehyde, or direct conversion using specific reagents.
These multi-step sequences, while longer, offer greater control over isomer formation compared to single-step functionalizations of the parent biphenyl ring. researchgate.net
Modern Synthetic Innovations and Green Chemistry Approaches
Recent advancements in synthetic methodology have focused on improving efficiency, reducing reaction times, and employing more environmentally benign conditions. Microwave-assisted synthesis and ultrasonication are two prominent techniques that have been applied to the synthesis of biphenyl derivatives.
Microwave-Assisted Synthesis Protocols
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including cross-coupling reactions used to form biphenyls. The synthesis of this compound can be efficiently achieved via a microwave-assisted Suzuki coupling reaction. This approach is significantly faster and often more efficient than conventional heating methods. mdpi.com
In a typical protocol, a boronic acid derivative (e.g., 4-formylphenylboronic acid) is coupled with an aryl halide (e.g., 1,4-dibromobenzene) in the presence of a palladium catalyst. A study on the synthesis of 4-phenyl-1,8-naphthalimide demonstrated that a Suzuki coupling reaction under microwave heating at 70 °C was complete in 30 minutes, a significant improvement over conventional methods. mdpi.com This methodology can be adapted for the synthesis of the target compound, offering benefits such as reduced reaction times, higher yields, and cleaner reaction profiles. uns.ac.idrsc.org
Table 3: Representative Conditions for Microwave-Assisted Suzuki Coupling
| Parameter | Condition | Reference Example |
|---|---|---|
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Synthesis of 4-Phenyl-1,8-naphthalimide mdpi.com |
| Solvent | Dimethylformamide (DMF) / Water | Synthesis of Bridgehead Bicyclo[4.4.0]boron Heterocycles nih.gov |
| Base | Sodium Carbonate (Na₂CO₃) | Synthesis of 4-Phenyl-1,8-naphthalimide mdpi.com |
| Temperature | 70-150 °C | mdpi.comnih.gov |
| Reaction Time | 30-60 minutes | mdpi.comnih.gov |
Ultrasonication Methods for Related Biphenyl Derivatives
Ultrasonication, the application of ultrasound energy to a chemical reaction, promotes a greener methodology by accelerating reactions and often enabling them to proceed under milder conditions. The underlying mechanism involves acoustic cavitation: the formation, growth, and implosion of microscopic bubbles, which creates localized high-temperature and high-pressure zones, enhancing mass transfer and reaction rates.
This technique has been successfully applied to Suzuki cross-coupling reactions for the synthesis of various biphenyl derivatives. laboratorytalk.com Studies have shown that ultrasound irradiation can drastically accelerate the coupling of aryl halides with phenylboronic acid, often in environmentally benign solvents like water. laboratorytalk.com The use of ultrasound can lead to higher product yields, shorter reaction times, and easier work-up procedures compared to conventional heating methods. nih.gov Furthermore, ultrasonication can facilitate the use of recyclable nanocatalysts, further enhancing the green credentials of the synthetic process. nih.gov While a specific protocol for this compound is not detailed, the extensive success in related biphenyl syntheses indicates its high potential for this application. laboratorytalk.comnih.govnih.gov
Table 4: Advantages of Ultrasonication in Biphenyl Synthesis
| Advantage | Description |
|---|---|
| Accelerated Reaction Rates | Drastically reduces reaction times compared to conventional heating. laboratorytalk.com |
| Higher Yields | Improved efficiency often leads to higher isolated yields of the desired product. nih.gov |
| Milder Conditions | Reactions can often be conducted at ambient temperature and pressure. laboratorytalk.com |
| Greener Chemistry | Facilitates the use of non-toxic solvents like water and reduces energy consumption. nih.gov |
| Easy Work-up | Cleaner reactions with fewer byproducts simplify the purification process. nih.gov |
Atom-Economical and Environmentally Benign Oxidations
Atom-economical and environmentally benign oxidation reactions represent a paradigm shift in the synthesis of fine chemicals like this compound. These methods are designed to maximize the incorporation of all reactant atoms into the final product, thereby reducing waste. The use of molecular oxygen or hydrogen peroxide as the terminal oxidant, with water as the only byproduct, is a hallmark of these green oxidation strategies. The key to the success of these reactions lies in the development of highly efficient and selective catalysts that can operate under mild conditions.
While specific research detailing the atom-economical oxidation of (4'-bromo-[1,1'-biphenyl]-4-yl)methanol (B8723018) to this compound is not extensively documented in the public domain, significant progress has been made in the green oxidation of structurally similar benzylic alcohols. These studies provide a strong foundation for the development of sustainable synthetic routes to the target molecule.
One of the most promising approaches involves the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, further enhancing the sustainability of the process. Manganese oxides, in particular, have emerged as effective catalysts for the aerobic oxidation of benzylic alcohols. These catalysts are attractive due to their low cost, low toxicity, and versatile redox properties. For instance, research on the oxidation of 4-bromobenzyl alcohol, a close structural analog of the precursor to this compound, has demonstrated the potential of manganese oxide-based nanocatalysts.
Another significant advancement in green oxidation chemistry is the application of supported noble metal catalysts, such as platinum and palladium. These catalysts can facilitate the aerobic oxidation of alcohols with high efficiency and selectivity under mild conditions. The catalytic activity is often enhanced by the choice of support material and the presence of co-catalysts.
Furthermore, metal-free catalytic systems have gained attention as a sustainable alternative. Organocatalysts, such as those based on stable nitroxyl (B88944) radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), have been successfully employed for the selective oxidation of alcohols. These reactions can often be performed under mild, aerobic conditions, offering a high degree of functional group tolerance.
The table below summarizes representative findings for the environmentally benign oxidation of benzylic alcohols, which can serve as a model for the synthesis of this compound.
Table 1: Atom-Economical and Environmentally Benign Oxidation of Benzylic Alcohols
| Catalyst | Oxidant | Substrate | Product | Reaction Conditions | Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|---|
| α-MnO₂/GO | Aerobic (Air) | 4-Bromobenzyl alcohol | 4-Bromobenzaldehyde | K₂CO₃, n-hexane, 70°C | High | High |
| MnOₓ Nanoparticles | O₂ | Benzyl alcohol | Benzaldehyde | Toluene, 110°C | up to 82 | >99 |
| Pt/C | Aerobic (Air) | 4-Bromobenzyl alcohol | 4-Bromobenzonitrile* | aq. NH₃, CH₃CN, 90°C | - | - |
| TEMPO/NaOCl | NaOCl | Benzyl alcohol | Benzaldehyde | CH₂Cl₂/H₂O, 0°C | >95 | >98 |
These examples underscore the potential of various catalytic systems to effect the clean and efficient oxidation of benzylic alcohols. The development of a specific protocol for the synthesis of this compound using these principles would represent a significant advancement in the sustainable production of this important chemical intermediate. Future research will likely focus on optimizing these catalytic systems for the specific substrate, (4'-bromo-[1,1'-biphenyl]-4-yl)methanol, to achieve high yields and selectivities under even milder and more environmentally friendly conditions.
Elucidation of Chemical Reactivity and Transformative Chemistry
Reactivity of the Aldehyde Moiety
The aldehyde group in 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde is a key site for molecular elaboration, readily participating in condensation, reduction, and olefination reactions.
The condensation of aldehydes with primary amines to form Schiff bases, or imines, is a fundamental and widely utilized reaction in organic chemistry. ijacskros.comnih.gov Aromatic aldehydes, such as this compound, readily undergo this reaction, typically under mild conditions, often with acid or base catalysis, or simply upon heating. ijacskros.comsemanticscholar.org The formation of the C=N double bond is a reversible process, but the equilibrium can be driven towards the product by removing water, a byproduct of the reaction. ijacskros.com
This reaction is highly versatile, allowing for the introduction of a wide variety of substituents depending on the choice of the primary amine. For instance, reaction with aromatic amines can lead to the formation of extended π-conjugated systems, which are of interest in materials science for their electronic and optical properties. The general scheme for Schiff base formation is depicted below:
Scheme 1: General reaction for the formation of a Schiff base from this compound.
Detailed research has shown the successful synthesis of various Schiff bases from substituted aromatic aldehydes and amines. mdpi.com While specific examples with this compound are not extensively documented in readily available literature, the known reactivity of aromatic aldehydes suggests that it would readily react with a diverse range of primary amines under standard conditions.
| Amine Reactant | Resulting Schiff Base Structure | Potential Application Areas |
| Aniline | N-(4'-bromo-[1,1'-biphenyl]-4-ylmethylene)aniline | Liquid crystals, organic conductors |
| 4-Nitroaniline | N-(4'-bromo-[1,1'-biphenyl]-4-ylmethylene)-4-nitroaniline | Nonlinear optical materials |
| 2-Aminopyridine | N-(4'-bromo-[1,1'-biphenyl]-4-ylmethylene)pyridin-2-amine | Metal complexes, catalysis |
Table 1: Predicted Schiff bases from the reaction of this compound with various primary amines.
The aldehyde functionality of this compound can be readily reduced to a primary alcohol, (4'-bromo-[1,1'-biphenyl]-4-yl)methanol (B8723018). This transformation is a fundamental process in organic synthesis, providing access to a new functional group that can be further modified.
Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and compatibility with a wider range of functional groups and protic solvents like methanol (B129727) or ethanol. quora.com Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). chemistrysteps.comlibretexts.org
Scheme 2: Reduction of this compound to (4'-bromo-[1,1'-biphenyl]-4-yl)methanol.
The resulting primary alcohol, (4'-bromo-[1,1'-biphenyl]-4-yl)methanol, serves as a versatile intermediate for the synthesis of other derivatives. For example, it can be converted to the corresponding alkyl halide via reaction with halogenating agents or undergo esterification with carboxylic acids or their derivatives.
| Reducing Agent | Solvent | Typical Reaction Conditions | Product |
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Room temperature | (4'-bromo-[1,1'-biphenyl]-4-yl)methanol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | 0 °C to room temperature, followed by aqueous workup | (4'-bromo-[1,1'-biphenyl]-4-yl)methanol |
Table 2: Common conditions for the reduction of this compound.
Olefination reactions provide a powerful method for the conversion of aldehydes into alkenes, thereby enabling carbon-carbon double bond formation. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most prominent and widely used methods for this transformation. beilstein-journals.orgtcichemicals.com
The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (a phosphorane). beilstein-journals.org The ylide is typically prepared by treating a phosphonium (B103445) salt with a strong base. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield the alkene and triphenylphosphine (B44618) oxide. beilstein-journals.org A key advantage of the Wittig reaction is the unambiguous placement of the double bond at the position of the original carbonyl group. scilit.com
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. wikipedia.orgresearchgate.net These carbanions are generally more nucleophilic than the corresponding phosphorus ylides and often provide better stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org A significant practical advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed during the workup. organic-chemistry.org
Scheme 3: General scheme for the Wittig and Horner-Wadsworth-Emmons reactions of this compound.
One-pot procedures combining Suzuki cross-coupling with a subsequent Wittig olefination have been developed for the synthesis of biphenyl (B1667301) acrylates from bromo- and formyl-substituted precursors, highlighting the synthetic utility of these reactions in building complex molecules. scilit.commdpi.com
| Olefination Reaction | Reagent | Key Features |
| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CHR) | Forms C=C bond at the exact location of the C=O group. scilit.com |
| Horner-Wadsworth-Emmons Reaction | Phosphonate Carbanion (e.g., (EtO)₂P(O)CH₂R) | Often provides excellent (E)-stereoselectivity; water-soluble byproduct. wikipedia.orgorganic-chemistry.org |
Table 3: Comparison of Wittig and Horner-Wadsworth-Emmons reactions for the olefination of this compound.
Reactivity of the Aryl Bromide Moiety
The aryl bromide functionality in this compound opens up another avenue for chemical modification, primarily through nucleophilic aromatic substitution and the formation of organometallic reagents.
Nucleophilic aromatic substitution (SNA) of aryl halides is generally more challenging than nucleophilic substitution at sp³-hybridized carbon atoms. chemguide.co.uk The reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack. chemguide.co.uk The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub
In the case of this compound, the aldehyde group is a meta-director and is moderately deactivating. Therefore, direct nucleophilic displacement of the bromide ion is expected to be difficult under standard conditions. However, under forcing conditions (high temperatures and pressures) or with the use of very strong nucleophiles, the reaction may be possible. Alternatively, metal-catalyzed nucleophilic aromatic substitution reactions could provide a milder route to achieve this transformation.
A more common and synthetically useful transformation of the aryl bromide moiety is the formation of organometallic reagents, such as Grignard or organolithium reagents. These reagents effectively reverse the polarity of the carbon atom attached to the halogen, transforming it from an electrophilic site to a highly nucleophilic one.
Grignard Reagent Formation: The reaction of this compound with magnesium metal in an ethereal solvent like diethyl ether or THF would be expected to form the corresponding Grignard reagent. libretexts.orgorgsyn.org However, the presence of the aldehyde group within the same molecule presents a significant challenge, as the newly formed Grignard reagent is a strong nucleophile and can readily react with the aldehyde of another molecule in an intermolecular fashion. walisongo.ac.id To circumvent this issue, protection of the aldehyde group (e.g., as an acetal) prior to the formation of the Grignard reagent is a common strategy. Following the desired reaction of the Grignard reagent, the aldehyde can be regenerated by deprotection.
Organolithium Reagent Formation: Similarly, organolithium reagents can be prepared from aryl bromides via lithium-halogen exchange with an alkyllithium reagent, typically n-butyllithium (n-BuLi), at low temperatures. beilstein-journals.org As with Grignard reagents, the aldehyde group must be protected to prevent self-reaction. The resulting organolithium species is a potent nucleophile and can react with a wide range of electrophiles. For instance, the monolithiation of 4,4'-dibromobiphenyl (B48405) followed by reaction with an electrophile has been demonstrated, suggesting that selective lithiation of the bromo-substituted ring in this compound (with a protected aldehyde) is feasible. nih.gov
Scheme 4: Formation of organometallic reagents from a protected form of this compound and subsequent reaction with an electrophile.
| Organometallic Reagent | Method of Formation | Key Considerations |
| Grignard Reagent | Reaction with Mg metal in ether/THF | Aldehyde must be protected to prevent self-reaction. libretexts.orgorgsyn.orgwalisongo.ac.id |
| Organolithium Reagent | Lithium-halogen exchange with alkyllithium | Aldehyde must be protected; reaction is typically performed at low temperatures. beilstein-journals.orgnih.gov |
Table 4: Methods for the formation of organometallic reagents from this compound.
Participation in Subsequent Cross-Coupling Reactions (e.g., Sonogashira, Heck)
The presence of the aryl bromide moiety makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.org
Sonogashira Coupling:
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org For this compound, the reaction involves the coupling at the carbon-bromine bond, leading to the synthesis of various substituted biphenyl alkynes. These products are significant intermediates in the creation of pharmaceuticals, organic materials, and natural products. wikipedia.org The reaction proceeds under mild conditions, often at room temperature, which is advantageous for complex molecule synthesis. wikipedia.org
The general scheme for the Sonogashira coupling of this compound is as follows:
Reactants: this compound and a terminal alkyne (R-C≡CH).
Catalyst System: A palladium(0) complex (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI). libretexts.org
Base: An amine, such as triethylamine (B128534) or diethylamine, which also serves as the solvent.
Product: 4'-(Alkynyl)-[1,1'-biphenyl]-4-carbaldehyde.
Recent advancements have led to the development of copper-free Sonogashira protocols, which can be advantageous in preventing the homocoupling of alkynes and simplifying purification. nih.gov
Heck Reaction:
The Heck reaction is another pivotal palladium-catalyzed process that couples aryl halides with alkenes. organic-chemistry.orgnih.gov This reaction is a powerful method for C-C bond formation, typically used to prepare substituted olefins. mdpi.com In the context of this compound, the reaction involves the substitution of the bromine atom with an alkene, yielding a stilbene-like derivative. The reaction generally requires a palladium catalyst, a base, and a suitable solvent. libretexts.org One of the key advantages of the Heck reaction is its excellent trans selectivity. organic-chemistry.org
The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the olefin and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org
| Reaction | Coupling Partner | Typical Catalyst System | Product Type |
| Sonogashira | Terminal Alkyne | Pd(0) / Cu(I) | Arylalkyne |
| Heck | Alkene | Pd(0) or Pd(II) | Substituted Alkene |
Advanced Functional Group Interconversions and Derivatizations
Functional group interconversion is a key strategy in multi-step synthesis, allowing for the transformation of one functional group into another. vanderbilt.edu The aldehyde group in this compound is particularly amenable to a wide array of such transformations, significantly expanding its synthetic potential. Derivatization modifies the chemical structure to enable analysis or to alter properties like volatility for techniques such as gas chromatography. researchgate.net
Key interconversions involving the aldehyde group include:
Reduction to an Alcohol: The aldehyde can be readily reduced to the corresponding primary alcohol (4'-bromo-[1,1'-biphenyl]-4-yl)methanol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Oxidation to a Carboxylic Acid: The aldehyde can be oxidized to form 4'-bromo-[1,1'-biphenyl]-4-carboxylic acid. This is a common transformation discussed further in section 3.4.
Conversion to an Imine: Condensation with primary amines yields imines (Schiff bases). This reaction is typically acid-catalyzed and involves the removal of water.
Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) converts the aldehyde into an alkene, replacing the C=O bond with a C=C double bond. This allows for the introduction of various substituted vinyl groups.
Reductive Amination: The aldehyde can be converted directly into an amine through a one-pot reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride).
These transformations allow chemists to leverage the biphenyl scaffold of this compound while tailoring the functionality at the 4-position for specific synthetic targets.
| Transformation | Reagent(s) | Resulting Functional Group |
| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol (-CH₂OH) |
| Oxidation | KMnO₄, CrO₃ | Carboxylic Acid (-COOH) |
| Imine Formation | R-NH₂, acid catalyst | Imine (-CH=NR) |
| Wittig Reaction | Ph₃P=CHR | Alkene (-CH=CHR) |
Oxidative Transformations and Benzylic Oxidation
Oxidative transformations of this compound primarily target the aldehyde functional group. The term "benzylic oxidation" typically refers to the oxidation of a C-H bond on a carbon atom adjacent to an aromatic ring. masterorganicchemistry.com In this molecule, the aldehydic carbon has no C-H bonds that fit this description; instead, the focus is on the oxidation of the aldehyde group itself to a higher oxidation state.
The most common oxidative transformation is the conversion of the aldehyde to a carboxylic acid. This is a fundamental reaction in organic chemistry. beilstein-journals.org A variety of oxidizing agents can accomplish this, including:
Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that effectively converts aldehydes to carboxylic acids under basic or acidic conditions. masterorganicchemistry.com
Chromium-based reagents: Reagents like Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid) are highly effective for this oxidation.
Silver(I) oxide (Ag₂O): Used in the Tollens' test, this mild oxidant selectively oxidizes aldehydes.
Sodium chlorite (B76162) (NaClO₂): An inexpensive and effective oxidant for converting aldehydes to carboxylic acids. masterorganicchemistry.com
This oxidation is synthetically important as it provides access to 4'-bromo-[1,1'-biphenyl]-4-carboxylic acid, a versatile intermediate for the synthesis of esters, amides, and other acid derivatives. The choice of oxidant depends on the presence of other sensitive functional groups within the molecule. beilstein-journals.org
Cycloaromatization Reactions Involving Biphenyl Structures
Cycloaromatization reactions are processes that form new aromatic rings. researchgate.net A well-known example is the Bergman cyclization, which involves the thermal or photochemical conversion of an enediyne into a highly reactive 1,4-benzenediyl diradical, which can then abstract hydrogen atoms to form a stable aromatic ring. organic-chemistry.org
While this compound does not itself contain the necessary enediyne moiety for direct participation in a Bergman-type cyclization, it serves as a crucial precursor for constructing molecules that can undergo such reactions. Through the synthetic handles of the bromo and aldehyde groups, an enediyne framework can be installed onto the biphenyl structure.
A potential synthetic route could involve:
Alkynylation of the aldehyde group: Converting the -CHO group into a terminal alkyne via a procedure like the Corey-Fuchs reaction.
Sonogashira coupling at the bromide position: Coupling the resulting molecule with another terminal alkyne using the Sonogashira reaction described in section 3.2.3.
This sequence would generate a biphenyl-substituted enediyne. The biphenyl moiety would be directly attached to the newly forming aromatic ring upon cycloaromatization. The electronic and steric properties of the biphenyl group could influence the kinetics and thermodynamics of the cyclization process. The interest in such reactions has grown significantly with the discovery of natural enediyne-containing products that exhibit potent cytotoxic activity, making them potential anticancer agents. organic-chemistry.org
Applications As a Versatile Building Block in Complex Organic Synthesis
Precursor for Substituted Biphenyl (B1667301) Derivatives
The biphenyl moiety is a core structural feature in many pharmacologically active compounds, liquid crystals, and advanced materials. arabjchem.org 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde serves as an excellent starting material for creating a diverse range of substituted biphenyl derivatives. The two functional groups can be independently manipulated to introduce various substituents, leading to molecules with tailored properties.
The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions. numberanalytics.comnih.govnih.gov These reactions allow for the formation of new carbon-carbon bonds, effectively replacing the bromine with other aryl, alkyl, or vinyl groups. Concurrently, the aldehyde group can undergo a plethora of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, or conversion into imines, alkenes (via Wittig reaction), or other functional groups. This dual reactivity is invaluable for generating polysubstituted, non-symmetrical biphenyl compounds. nih.gov
For instance, the Suzuki-Miyaura cross-coupling reaction provides a powerful method for synthesizing biaryl derivatives by coupling an aryl boronic acid with an aryl halide. nih.gov In the case of this compound, the bromo substituent can react with various arylboronic acids to yield more complex terphenyl or substituted biphenyl structures, while leaving the aldehyde group available for subsequent reactions.
Table 1: Examples of Reactions for Synthesizing Substituted Biphenyl Derivatives
| Starting Material | Reagent(s) | Reaction Type | Product Type |
| This compound | Arylboronic acid, Pd catalyst, Base | Suzuki-Miyaura Coupling | Terphenyl-4-carbaldehyde derivative |
| This compound | Organozinc reagent, Pd or Ni catalyst | Negishi Coupling | Alkyl/Aryl-[1,1'-biphenyl]-4-carbaldehyde |
| This compound | Phosphonium (B103445) ylide | Wittig Reaction | 4'-Bromo-4-vinyl-[1,1'-biphenyl] |
| This compound | Amine | Reductive Amination | N-Substituted-(4'-bromo-[1,1'-biphenyl]-4-yl)methanamine |
| This compound | Oxidizing agent (e.g., KMnO₄) | Oxidation | 4'-Bromo-[1,1'-biphenyl]-4-carboxylic acid |
Intermediate in the Synthesis of Quaterphenylterpyridine Complexes
This compound is a key intermediate in the synthesis of sophisticated ligands for coordination chemistry, notably in the creation of quaterphenylterpyridine (qptpy) complexes. researchmap.jpchemicalbook.com These extended, rigid-rod aromatic ligands are of interest for their photophysical properties and their ability to form stable complexes with various metal ions. researchmap.jp
The synthesis of the ligand 4’-[1,1’:4’,1’’:4’’,1’’’]-quaterphenyl-4-yl-[2,2’:6’,2’’]-terpyridine (qptpy) begins with this compound. researchmap.jp In the first step, the aldehyde group undergoes a Kröhnke-type reaction with 2-acetylpyridine (B122185) in the presence of a base (like KOH) and ammonia. This reaction constructs the terpyridine core, yielding an intermediate, 4’-(4’-bromobiphenyl-4-yl)-[2,2’:6’,2’’]-terpyridine (Brbptpy). researchmap.jp
Subsequently, the bromo group on this intermediate is utilized in a Suzuki cross-coupling reaction with biphenyl-4-boronic acid. researchmap.jp This step attaches another biphenyl unit, completing the extended quaterphenyl (B1678625) substituent and forming the final qptpy ligand. This ligand can then be complexed with metal ions, such as zinc, to form luminescent materials. researchmap.jp The crystal structure of complexes like [Zn(qptpy)Cl₂] has been determined, revealing how the ligand coordinates to the metal center. researchmap.jp
Construction of Unsymmetrical Biaryls
Unsymmetrical biaryls—biphenyls with different substitution patterns on each ring—are crucial scaffolds in medicinal chemistry and materials science. nih.gov The inherent asymmetry of this compound, with its distinct functional groups on the 4 and 4' positions, makes it an ideal building block for these structures.
The synthetic strategy often involves a stepwise functionalization. For example, a Suzuki or Negishi cross-coupling reaction can be performed at the C-Br bond to introduce a new aryl group. nih.gov This creates an unsymmetrical terphenyl system where the third ring is different from the first two. Following this, the aldehyde group can be modified. This orthogonal reactivity ensures precise control over the final structure. The development of modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions, has made the synthesis of such complex biaryls highly efficient. numberanalytics.com
Table 2: Synthetic Route to an Unsymmetrical Terphenyl Derivative
| Step | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |
| 1 | This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4''-Methoxy-[1,1':4',1''-terphenyl]-4-carbaldehyde |
| 2 | 4''-Methoxy-[1,1':4',1''-terphenyl]-4-carbaldehyde | NaBH₄ | Methanol (B129727) | (4''-Methoxy-[1,1':4',1''-terphenyl]-4-yl)methanol |
This sequential approach allows for the construction of highly functionalized and complex unsymmetrical biaryl molecules that would be difficult to access through other methods.
Scaffold for the Synthesis of Advanced Organic Molecules and Polymers
The rigid biphenyl core of this compound makes it an attractive scaffold for building larger, well-defined organic molecules and functional polymers. The biphenyl unit can impart desirable properties such as thermal stability, rigidity, and specific photophysical characteristics (e.g., fluorescence or phosphorescence) to the final material. researchgate.net
In polymer chemistry, bifunctional monomers are essential for creating linear or cross-linked polymer chains. This compound can act as an A-B type monomer, where 'A' (aldehyde) and 'B' (bromo) can undergo different polymerization reactions. For example, the aldehyde group can participate in polycondensation reactions, while the bromo group can be used for post-polymerization modification via cross-coupling to attach side chains.
Furthermore, the aldehyde functionality is suitable for use in multicomponent polymerization reactions, such as the Biginelli reaction. nih.gov Research has shown that aldehyde-containing monomers can react with compounds like urea (B33335) and a β-ketoester to form poly(dihydropyrimidinone)s. A similar strategy using a biphenyl-4-carbaldehyde derivative has been used to create cross-linked nanoparticles with aggregation-induced emission (AIE) properties for applications in bioimaging. nih.gov The biphenyl structure contributes to the AIE effect, demonstrating how the core scaffold influences the polymer's function.
Integration into Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, and cascade reactions, which involve a series of intramolecular transformations, are powerful tools for rapidly increasing molecular complexity from simple starting materials. 20.210.105rsc.org The aldehyde group of this compound is an excellent functional handle for initiating such processes.
The aldehyde can react with amines and a nucleophile in a Mannich-type reaction, or with a β-dicarbonyl compound and a urea/thiourea derivative in a Biginelli reaction, incorporating the entire 4'-bromo-[1,1'-biphenyl] unit into a more complex heterocyclic structure in one pot. nih.gov
In cascade reactions, the initial transformation of the aldehyde can trigger subsequent cyclizations or rearrangements. researchgate.netbeilstein-journals.org For example, an initial reaction at the aldehyde could generate an intermediate that then undergoes an intramolecular Friedel-Crafts reaction or a Heck reaction involving the bromo-substituted ring to form polycyclic aromatic systems. The strategic placement of the two functional groups across the biphenyl scaffold allows for the design of elegant cascade sequences that efficiently build complex molecular frameworks. beilstein-journals.org This approach is highly atom-economical and aligns with the principles of green chemistry by reducing the number of separate synthetic steps, purifications, and waste generated. 20.210.105
Exploration in Medicinal Chemistry and Pharmaceutical Development
Scaffold for Novel Drug Candidates
The biphenyl (B1667301) moiety is a privileged scaffold in drug discovery, prized for its structural rigidity and its ability to present substituents in well-defined spatial orientations, facilitating precise interactions with biological targets. The 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde molecule embodies this principle, offering multiple points for chemical modification. The bromine atom is particularly useful as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, allowing for the facile introduction of a wide array of aryl, heteroaryl, or alkyl groups. This enables the systematic exploration of the chemical space around the biphenyl core to optimize biological activity.
Simultaneously, the carbaldehyde group is a versatile functional group that can be readily transformed into a multitude of other functionalities. It can undergo reactions like reductive amination to form amines, Wittig reactions to form alkenes, and various condensation reactions to create heterocyclic systems. This dual functionality makes this compound an attractive and efficient scaffold for constructing libraries of compounds in the search for novel drug candidates targeting a wide range of diseases.
Precursor for Biologically Active Derivatives
The true value of this compound is demonstrated by its use as a precursor in the synthesis of various classes of biologically active molecules. Researchers have utilized this compound to develop agents targeting receptors, pathogens, and disease pathways.
Positive allosteric modulators (PAMs) offer a sophisticated approach to receptor modulation by enhancing the effect of the endogenous ligand, which can lead to improved safety and efficacy profiles. The biphenyl-4-carbaldehyde scaffold has been identified as a promising starting point for the discovery of PAMs for the dopamine (B1211576) D1 receptor (D1R), a target for treating cognitive deficits. acs.orgnih.gov
In the search for new D1R allosteric modulators, a screening of a chemical library identified 4′-methoxy[1,1′-biphenyl]-4-carbaldehyde, a compound structurally analogous to the bromo-variant, as an initial hit that significantly increased the maximal effect of dopamine. acs.orgresearchgate.net This discovery validated the biphenyl-carbaldehyde framework as a viable scaffold for this target. A subsequent medicinal chemistry program focusing on modifications of this scaffold led to the development of more potent D1R PAMs. acs.org The research illustrates how the core structure of this compound is relevant for generating compounds that can fine-tune dopaminergic neurotransmission. acs.orgmdpi.com
| Compound Name | Structure Description | Activity |
| 4′-methoxy[1,1′-biphenyl]-4-carbaldehyde | A biphenyl scaffold with a methoxy (B1213986) group at the 4'-position and a carbaldehyde at the 4-position. | Identified as a hit compound, increasing the maximal effect of dopamine by 55%. acs.org |
The rise of antibiotic-resistant bacteria necessitates the development of structurally novel antibacterial agents. nih.govnih.gov Biphenyl derivatives have emerged as a promising class of compounds in this area. Research has shown that derivatives built upon the biphenyl scaffold exhibit potent antibacterial activities against both Gram-positive and Gram-negative pathogens, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and carbapenems-resistant Acinetobacter baumannii. nih.govresearchgate.net
In one study, a series of biphenyl derivatives were synthesized and tested, revealing that specific substitutions on the biphenyl rings were crucial for activity. nih.gov For instance, compounds featuring hydroxyl groups on one ring and strong electron-withdrawing groups on the other showed significant potency. nih.gov The this compound is an ideal precursor for such syntheses, where the bromo group can be replaced or modified via cross-coupling reactions to introduce functionalities like the trifluoromethyl group seen in highly active compounds. nih.gov
| Compound Name | Structure Description | Bacterial Strain | MIC (μg/mL) |
| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol | Biphenyl with three hydroxyls on one ring and a CF3 group on the other. | Methicillin-resistant S. aureus (MRSA) | 3.13 nih.gov |
| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol | Multidrug-resistant E. faecalis | 12.5 nih.gov | |
| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol | Carbapenems-resistant A. baumannii | 12.5 nih.gov | |
| 4′-fluoro-[1,1′-biphenyl]-3,4,5-triol | Biphenyl with three hydroxyls on one ring and a fluorine atom on the other. | Carbapenems-resistant A. baumannii | 12.5 nih.gov |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium.
Neurodegenerative diseases like Alzheimer's are often linked to oxidative stress and neuronal damage. nih.govnih.gov Consequently, there is significant interest in developing compounds with neuroprotective and antioxidant properties. nih.govmdpi.com Natural products and their derivatives, many of which contain polyphenol structures like the biphenyl motif, are a major focus of this research. nih.gov
While direct derivatization of this compound for neuroprotective purposes is not extensively documented in the reviewed literature, the biphenyl scaffold is a key feature in molecules designed to combat neurodegeneration. nih.gov The development of multifunctional agents that combine, for example, phosphodiesterase-9 (PDE9) inhibition with antioxidant activities has utilized complex molecular scaffolds. researchgate.net The synthetic versatility of this compound makes it a potential starting point for creating novel, multi-target ligands designed to reduce oxidative stress and protect neurons, representing an area for future investigation. nih.govresearchgate.net
The biphenyl scaffold is present in a number of non-steroidal anti-inflammatory drugs (NSAIDs). Research into novel derivatives continues to explore this chemical space for new anti-inflammatory and analgesic agents. researchgate.netscielo.brscielo.br Studies on 4'-methylbiphenyl-2-(substituted phenyl)carboxamide derivatives, which share the core biphenyl structure, have demonstrated significant anti-inflammatory and analgesic potential in animal models. nih.gov
One of the most active compounds from that series, 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide, showed a dose-dependent reduction in edema and granuloma formation in rats. nih.gov It also exhibited analgesic effects by inhibiting acetic acid-induced writhing. nih.gov These findings underscore the utility of the substituted biphenyl framework as a template for designing new anti-inflammatory and pain-reducing therapies. The this compound scaffold provides a clear synthetic route to access analogous structures.
| Compound Name | Animal Model | Activity |
| 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide | Carrageenan-induced rat paw edema | Reduced edema at 100 mg/kg. nih.gov |
| 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide | Cotton pellet granuloma in rats | Dose-dependent inhibition of granuloma formation. nih.gov |
| 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide | Acetic acid-induced writhing in mice | Dose-dependent inhibition of writhing. nih.gov |
The search for novel anticancer agents is a cornerstone of medicinal chemistry. Photodynamic therapy (PDT) is a promising treatment modality that uses a photosensitizer, light, and oxygen to generate reactive oxygen species that kill cancer cells. nih.govnih.govmdpi.com While many different types of molecules can act as photosensitizers, the development of new and improved agents is an active area of research. ewa.pub
The biphenyl scaffold has been incorporated into novel inhibitors of targets relevant to cancer, such as bromodomain-containing protein 4 (BRD4). nih.gov Although this compound is not itself a photosensitizer, its structure could be elaborated to create more complex molecules with such properties. For example, it could be used to synthesize ligands that target specific cancer cells or to build larger, conjugated systems required for absorbing light in the therapeutic window. nih.gov The application of derivatives of this compound in anticancer drug discovery and as precursors to photosensitizers for PDT represents a potential, albeit less explored, avenue for future research. rsc.org
Structure-Activity Relationship (SAR) Studies on this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties. While specific and extensive SAR studies focused solely on derivatives of this compound are not widely detailed in publicly accessible literature, the broader class of biphenyl derivatives has been extensively studied. From this, we can infer the potential impact of modifications to this specific molecule.
The core structure of this compound offers three primary sites for modification: the aldehyde group, the bromine atom, and the biphenyl rings.
The Bromo Substituent: The bromine atom at the 4'-position influences the electronic properties and lipophilicity of the molecule. The introduction of a halogen, such as bromine, can enhance binding affinity to a target protein through halogen bonding, a non-covalent interaction that has gained increasing recognition in drug design. Furthermore, the lipophilic nature of bromine can affect the compound's ability to cross cell membranes. Replacing the bromine with other substituents, such as smaller halogens (e.g., chlorine or fluorine) or hydrogen bond donors/acceptors, would systematically alter these properties and provide valuable SAR data.
The Biphenyl Scaffold: The biphenyl core itself provides a rigid framework that can be functionalized. Modifications to the phenyl rings, such as the introduction of additional substituents, can modulate the torsional angle between the rings, thereby altering the three-dimensional shape of the molecule. This, in turn, can fine-tune the compound's fit within a biological target.
A study on 4'-substituted biphenyl-4-carboxylic acids as inhibitors of 5α-reductase highlights the importance of the substituent at the 4'-position for biological activity. nih.gov Although this study does not specifically use a bromo-substituent, it demonstrates that modifications at this position on the biphenyl scaffold are critical for inhibitory potency. nih.gov
Table 1: Potential Modifications of this compound and their Predicted Impact on Physicochemical Properties
| Modification Site | Derivative Functional Group | Potential Change in Physicochemical Properties | Rationale for Biological Activity Modulation |
| Aldehyde Group | Carboxylic Acid | Increased polarity, potential for ionic interactions | Enhanced binding to targets with cationic residues. |
| Primary Alcohol | Increased polarity, hydrogen bond donor/acceptor | Altered solubility and hydrogen bonding interactions. | |
| Imine/Schiff Base | Altered geometry and electronic distribution | Introduction of new interaction points with the target. | |
| Bromo Substituent | Hydrogen | Decreased lipophilicity, loss of halogen bond potential | Baseline comparison for the effect of the bromo group. |
| Fluoro/Chloro | Altered halogen bond strength and lipophilicity | Fine-tuning of binding affinity and membrane permeability. | |
| Methoxy | Increased polarity, hydrogen bond acceptor | Introduction of hydrogen bonding capabilities. | |
| Biphenyl Rings | Additional substituents | Altered steric bulk and electronic properties | Optimization of shape and electronic complementarity to the target. |
Role in the Synthesis of Antihypercholesterolemic Agents
One important class of drugs for managing cholesterol levels are the cholesteryl ester transfer protein (CETP) inhibitors, which work by raising the levels of high-density lipoprotein (HDL), the "good" cholesterol. Several potent CETP inhibitors feature a substituted biphenyl scaffold. nih.govnih.gov The synthesis of such complex molecules often involves cross-coupling reactions, such as the Suzuki coupling, where a bromo-substituted aryl group is coupled with a boronic acid derivative.
The presence of the bromine atom in this compound makes it an ideal substrate for Suzuki coupling reactions. This would allow for the introduction of a wide variety of substituents at the 4'-position, a key modification point for optimizing the activity of biphenyl-based CETP inhibitors. nih.gov The aldehyde group can then be further elaborated to construct the rest of the target molecule.
For instance, a general synthetic route to a biphenyl-containing therapeutic agent could involve the following steps:
Suzuki Coupling: this compound could be reacted with a suitable boronic acid to introduce a desired functional group at the 4'-position.
Modification of the Aldehyde: The aldehyde group could then be transformed into other functional groups as required by the target molecule's structure. This could involve oxidation, reduction, or condensation reactions.
This synthetic versatility makes this compound a valuable building block for creating libraries of biphenyl derivatives for screening against various targets involved in cholesterol metabolism.
Contributions to Materials Science and Optoelectronic Applications
Building Block for Organic Light-Emitting Diodes (OLEDs)
The biphenyl (B1667301) scaffold is a common structural motif in materials designed for OLEDs due to its rigidity and ability to facilitate charge transport. 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde serves as a key intermediate in the synthesis of more complex molecules for various layers within an OLED device.
The aldehyde group can be readily converted into other functional groups, such as a Schiff base or a vinyl group, to extend the π-conjugation of the molecule. This is crucial for tuning the emission color and improving the efficiency of the emissive layer. The bromo-substituent is particularly useful for undergoing cross-coupling reactions, such as the Suzuki or Heck reaction, which allows for the straightforward attachment of other aromatic or functional moieties. This synthetic versatility enables the creation of tailored molecules for hole transport layers (HTLs), electron transport layers (ETLs), and host materials for the emissive layer. For instance, it is a known reagent for the synthesis of zinc quaterphenylterpyridine complexes, which are investigated for their luminescent properties. chemicalbook.com
| OLED Application | Role of this compound | Potential Molecular Scaffolds |
| Emissive Layer | Precursor to extended π-conjugated systems | Fluorescent or phosphorescent emitters |
| Hole Transport Layer | Building block for hole-transporting materials | Triarylamine derivatives |
| Electron Transport Layer | Precursor for electron-deficient molecules | Oxadiazole or triazole derivatives |
| Host Material | Synthesis of wide bandgap host materials | Carbazole or dibenzofuran (B1670420) derivatives |
Development of Liquid Crystal Materials
The elongated and rigid structure of the biphenyl unit is fundamental to the formation of liquid crystalline phases. This compound is an excellent starting material for the synthesis of calamitic (rod-shaped) liquid crystals, which are the basis for most display technologies. These materials can exhibit various mesophases, such as nematic and smectic phases, depending on their molecular structure and temperature. colorado.edunih.gov
The synthesis of liquid crystals from this compound typically involves the modification of the aldehyde group to introduce a flexible alkyl or alkoxy chain, often through an ester or imine linkage. This flexible tail, in combination with the rigid biphenyl core, is essential for the formation of thermotropic liquid crystalline phases. researchgate.netrug.nl The bromo group can be retained to influence the dielectric anisotropy of the final molecule or can be substituted to further modify the molecular structure and, consequently, the liquid crystal properties. The ability to synthesize both nematic and smectic phases allows for its use in a variety of applications, from simple twisted nematic displays to more complex ferroelectric liquid crystal devices. aminer.orgmdpi.com
| Liquid Crystal Type | Synthetic Strategy from this compound | Key Structural Features |
| Nematic | Reaction of the aldehyde with anilines to form Schiff bases with terminal alkyl chains. | Elongated molecular shape, rigid core, flexible tail. mdpi.comsigmaaldrich.com |
| Smectic | Esterification of the corresponding carboxylic acid (derived from the aldehyde) with long-chain alcohols. | Layered structures, well-defined molecular length. mdpi.com |
| Thermotropic | Introduction of terminal groups that promote melting into a liquid crystalline phase upon heating. | Temperature-dependent phase transitions. nih.gov |
| Lyotropic | Attachment of hydrophilic head groups to the biphenyl core. | Phase formation in the presence of a solvent. berkeley.edu |
Synthesis of Organic Semiconductors and Transistors
Organic semiconductors are the active components in organic field-effect transistors (OFETs) and other organic electronic devices. nih.govunica.it The performance of these devices is highly dependent on the molecular structure and packing of the organic semiconductor. The biphenyl structure is a common building block for these materials, providing good charge transport characteristics. city.ac.uk
This compound can be used to synthesize a variety of organic semiconductors. The aldehyde functionality allows for the creation of larger conjugated systems through reactions like the Wittig or Knoevenagel condensation. The bromine atom is a key functional group for polymerization reactions, such as Suzuki or Stille coupling, which can lead to the formation of conjugated polymers. nih.gov These polymers can be solution-processed, enabling the fabrication of large-area and flexible electronic devices. Small molecules for vacuum-deposited OFETs can also be synthesized from this precursor, often involving the extension of the biphenyl core to create larger, planar molecules that can pack efficiently in the solid state to facilitate high charge carrier mobility. nih.govrsc.org
Fabrication of Metal-Organic Frameworks (MOFs) and Polymeric Materials
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The properties of MOFs, such as their pore size and functionality, can be tuned by changing the organic linker. This compound can be converted into 4'-Bromo-[1,1'-biphenyl]-4-carboxylic acid, which can then be used as a linker in the synthesis of MOFs. The biphenyl unit provides rigidity to the framework, while the bromo group can be used for post-synthetic modification to introduce additional functionalities. researchgate.netosti.gov
In the realm of polymeric materials, this compound is a valuable monomer. Its bifunctionality (aldehyde and bromo groups) allows it to be incorporated into various polymer architectures. For example, it can be used in the synthesis of porous organic polymers (POPs), which are of interest for gas storage and separation. nih.govphyschem.cz The aldehyde group can undergo condensation reactions to form the polymer backbone, while the bromo group can be used for cross-linking or as a site for further functionalization. A related compound, tetrakis(4′-bromo-[1,1′-biphenyl]-4-yl)silane, has been successfully used to create ferrocene-containing porous organic polymers. nih.gov
| Material Type | Role of this compound | Resulting Material Properties |
| Metal-Organic Frameworks (MOFs) | Precursor to the organic linker (dicarboxylic acid). | High porosity, tunable functionality, potential for catalysis and gas storage. rsc.org |
| Porous Organic Polymers (POPs) | Monomer for polymerization through the aldehyde and bromo groups. | High surface area, chemical stability, applications in gas separation and catalysis. nih.gov |
| Functional Polymers | Incorporation into polymer chains to impart specific properties. | Modified electronic properties, potential for use in membranes or as polymer-supported catalysts. sci-hub.box |
Design of Molecular Sensors and Fluorescent Probes
Molecular sensors and fluorescent probes are molecules designed to detect the presence of specific analytes, such as metal ions or small molecules, through a change in their optical properties, typically fluorescence. nih.gov The design of these probes often involves a fluorophore (the light-emitting part) and a recognition group (which binds to the analyte).
This compound can serve as a scaffold for such sensors. The biphenyl unit can act as the fluorophore. The aldehyde group is a versatile handle for introducing a recognition moiety. For example, it can be reacted with amines or hydrazines to form Schiff bases or hydrazones that can act as binding sites for specific ions. The electronic properties of the biphenyl system are sensitive to the binding event at the recognition site, leading to a change in the fluorescence signal. The bromo-substituent can be used to further tune the photophysical properties of the probe or to attach it to other molecules or surfaces. rsc.org
Advanced Spectroscopic and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed map of the molecular framework can be constructed.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde is expected to exhibit distinct signals corresponding to the aldehydic proton and the aromatic protons on the two phenyl rings. The aldehydic proton (CHO) is highly deshielded and is anticipated to appear as a singlet at approximately 9.9-10.1 ppm. The aromatic region, typically between 7.0 and 8.0 ppm, will show a more complex pattern. The protons on the aldehyde-bearing ring are influenced by the electron-withdrawing nature of the formyl group, while the protons on the bromine-bearing ring are affected by the halogen's electronegativity and its position. The protons ortho to the aldehyde group are expected to be the most downfield of the aromatic signals due to the strong deshielding effect of the carbonyl group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The most downfield signal will correspond to the carbonyl carbon of the aldehyde group, typically appearing in the range of 190-195 ppm. The aromatic carbons will resonate between 120 and 150 ppm. The carbon atom attached to the bromine (C-Br) is expected to have a chemical shift influenced by the halogen, while the quaternary carbons (at the biphenyl (B1667301) linkage) will also show distinct signals.
Interactive Data Table: Predicted NMR Data
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde (-CHO) | 9.9 - 10.1 (s, 1H) | 190 - 195 |
| Aromatic (ortho to CHO) | 7.9 - 8.1 (d) | 130 - 135 |
| Aromatic (meta to CHO) | 7.7 - 7.9 (d) | 128 - 132 |
| Aromatic (ortho to Br) | 7.6 - 7.8 (d) | 125 - 130 |
| Aromatic (meta to Br) | 7.5 - 7.7 (d) | 130 - 134 |
| Aromatic (C-Br) | - | 120 - 125 |
| Aromatic (C-CHO) | - | 135 - 140 |
| Aromatic (ipso-C) | - | 138 - 148 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (ESI-MS, FD-MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.
Molecular Weight Determination: The monoisotopic mass of this compound (C₁₃H₉BrO) is 259.9837 g/mol . uni.lu In Electrospray Ionization Mass Spectrometry (ESI-MS), the compound is expected to be detected as protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic doublet with a mass difference of 2 Da and nearly equal intensity, which is a clear indicator of the presence of a single bromine atom in the molecule.
Fragmentation Analysis: The fragmentation pattern provides valuable structural information. Common fragmentation pathways for aromatic aldehydes in MS involve the loss of the formyl group (-CHO) as a radical, leading to a significant M-29 peak. docbrown.infomiamioh.edu Another expected fragmentation is the cleavage of the carbon-bromine bond, resulting in the loss of a bromine radical (M-79 or M-81). Further fragmentation of the biphenyl core can also occur.
Interactive Data Table: Predicted Mass Spectrometry Data
| Ion/Fragment | Predicted m/z | Description |
| [M]⁺ | 260/262 | Molecular ion peak (doublet due to Br isotopes) |
| [M+H]⁺ | 261/263 | Protonated molecule |
| [M+Na]⁺ | 283/285 | Sodium adduct |
| [M-H]⁻ | 259/261 | Deprotonated molecule |
| [M-CHO]⁺ | 231/233 | Loss of formyl radical |
| [M-Br]⁺ | 181 | Loss of bromine radical |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of bonds.
The IR spectrum of this compound will be dominated by several characteristic absorption bands. A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹, which is characteristic of the C=O stretching vibration of the aromatic aldehyde. masterorganicchemistry.com The presence of the aldehyde is further confirmed by the C-H stretching vibrations of the formyl group, which typically appear as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. vscht.cz
The aromatic nature of the compound will be evident from the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations within the aromatic rings, which are expected in the 1400-1600 cm⁻¹ region. vscht.cz The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aldehyde C-H Stretch | ~2820 and ~2720 | Weak |
| Carbonyl (C=O) Stretch | 1690 - 1715 | Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Medium |
| C-Br Stretch | 500 - 600 | Medium to Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.
As of this writing, a publicly available crystal structure for this compound has not been reported. However, based on the crystal structures of related biphenyl derivatives, certain structural features can be anticipated. bath.ac.uk A key feature of biphenyl systems is the dihedral angle between the two phenyl rings. In the solid state, biphenyl itself is planar, but substitution at the ortho positions can lead to significant twisting. In this compound, with substitution at the para positions, the molecule is expected to be nearly planar, although some degree of twisting between the rings is possible to minimize steric hindrance. The crystal packing would likely be influenced by intermolecular interactions such as dipole-dipole interactions involving the carbonyl group and halogen bonding involving the bromine atom. A study on the related compound 4-bromo-4'-nitrodiphenyl revealed that the two rings are twisted relative to each other by 35°. bath.ac.uk A similar non-planar conformation could be possible for this compound in the solid state.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. For 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde, DFT calculations are instrumental in elucidating its fundamental electronic structure and geometric parameters.
Molecular Geometry Optimization and Conformation Analysis
The optimization of the molecular geometry of this compound using DFT methods, typically with a basis set such as B3LYP/6-31G(d), reveals the most stable three-dimensional arrangement of its atoms. A key conformational feature of biphenyl (B1667301) derivatives is the dihedral angle between the two phenyl rings. Due to steric hindrance between the ortho-hydrogens on adjacent rings, the phenyl rings are generally not coplanar in the lowest energy conformation. For this compound, the calculated dihedral angle is expected to be in the range of 35-45 degrees. This twisting of the biphenyl core has significant implications for the molecule's electronic properties and reactivity. The presence of the bromo and carbaldehyde substituents can also influence the local geometry of the phenyl rings.
Illustrative Theoretical Data: Optimized Geometrical Parameters
| Parameter | Value |
|---|---|
| Dihedral Angle (C1-C1'-C4'-C5') | ~40° |
| C-Br Bond Length | ~1.91 Å |
| C=O Bond Length | ~1.22 Å |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is pivotal in describing the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the biphenyl ring system, with some contribution from the bromine atom's lone pairs. The LUMO is anticipated to be concentrated on the carbaldehyde group and the adjacent phenyl ring due to the electron-withdrawing nature of the aldehyde. The calculated HOMO-LUMO gap for this compound would likely fall in the range of 4-5 eV, characteristic of conjugated aromatic systems.
Illustrative Theoretical Data: Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -2.0 |
| HOMO-LUMO Gap | 4.5 |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MEP map would show a region of high negative potential around the oxygen atom of the carbaldehyde group, making it a likely site for interaction with electrophiles. The hydrogen atom of the carbaldehyde group and the regions around the bromine atom would exhibit a more positive potential, indicating their susceptibility to nucleophilic interactions. The aromatic rings will show regions of moderately negative potential above and below the plane of the rings.
Reactivity Descriptors and Quantum Chemical Parameters
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These parameters, derived from conceptual DFT, provide a quantitative measure of the molecule's stability and reactivity.
Ionization Potential (I): Approximated as I ≈ -EHOMO
Electron Affinity (A): Approximated as A ≈ -ELUMO
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Global Softness (S): S = 1 / (2η)
Electrophilicity Index (ω): ω = μ2 / (2η), where μ is the chemical potential (μ ≈ -χ).
These descriptors help in understanding the molecule's behavior in chemical reactions, with higher electrophilicity indicating a greater capacity to accept electrons.
Illustrative Theoretical Data: Reactivity Descriptors
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 2.0 |
| Electronegativity (χ) | 4.25 |
| Chemical Hardness (η) | 2.25 |
| Global Softness (S) | 0.22 |
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is a powerful tool for modeling reaction mechanisms and characterizing transition states. For this compound, a common reaction of interest is the Suzuki-Miyaura cross-coupling, where the bromo group is replaced by another aryl group. DFT calculations can be employed to map out the potential energy surface for this reaction.
The modeling would involve identifying the structures of the reactants, intermediates, transition states, and products along the reaction pathway. The transition state is a critical point on the potential energy surface, representing the energy barrier that must be overcome for the reaction to proceed. Characterizing the transition state involves finding a first-order saddle point on the potential energy surface and performing a frequency calculation to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate. The calculated activation energy provides valuable information about the reaction kinetics.
Prediction of Spectroscopic Properties
DFT calculations can also be used to predict various spectroscopic properties of this compound, which can be compared with experimental data for validation of the computational model.
Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in the IR spectrum. For this compound, characteristic vibrational modes would include the C=O stretching of the aldehyde group (around 1700 cm-1), C-H stretching of the aromatic rings (around 3000-3100 cm-1), and the C-Br stretching frequency (in the lower frequency region).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of 1H and 13C nuclei can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated chemical shifts can aid in the assignment of experimental NMR spectra. For this molecule, distinct signals would be expected for the aldehydic proton, as well as for the different aromatic protons and carbons, influenced by the electronic effects of the bromo and carbaldehyde substituents.
Illustrative Theoretical Data: Predicted Spectroscopic Features
| Spectroscopy | Feature | Predicted Value |
|---|---|---|
| IR | C=O Stretch | ~1705 cm-1 |
| 1H NMR | Aldehydic Proton (CHO) | ~10.0 ppm |
Mechanistic Investigations of Reactions Involving 4 Bromo 1,1 Biphenyl 4 Carbaldehyde
Detailed Mechanisms of Cross-Coupling Reactions
4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. numberanalytics.com The aryl bromide moiety readily participates in these transformations. The general mechanism for these reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings, follows a well-established catalytic cycle involving a palladium(0)/palladium(II) interchange. nih.gov
The catalytic cycle typically consists of three primary steps: numberanalytics.comnih.govyoutube.com
Oxidative Addition : The cycle begins with the oxidative addition of the aryl bromide (this compound) to a coordinatively unsaturated palladium(0) complex. This step involves the cleavage of the carbon-bromine bond and the formation of a new organopalladium(II) intermediate. nih.govwiley-vch.de
Transmetalation : In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium(II) center, displacing the bromide ion. This forms a diorganopalladium(II) complex. numberanalytics.comyoutube.com The rate and efficiency of this step are often influenced by additives, such as a base in the Suzuki-Miyaura reaction. researchgate.net
Reductive Elimination : The final step is the reductive elimination of the two organic groups from the palladium(II) complex. This forms the new carbon-carbon bond of the desired product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. numberanalytics.comyoutube.com An essential precursor to this step is often a cis-to-trans isomerization to bring the two organic ligands into adjacent positions on the metal center. youtube.com
Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling Reactions
| Step | Description | Key Intermediates with Substrate |
| Oxidative Addition | The C-Br bond of this compound adds across a Pd(0) center. | Aryl-Pd(II)-Br complex |
| Transmetalation | An organic group (R) from an organometallic reagent (R-M) replaces the bromide on the Pd(II) center. | Aryl-Pd(II)-R complex |
| Reductive Elimination | The aryl group and the R group couple, forming a new C-C bond and regenerating the Pd(0) catalyst. | Pd(0) complex and the final coupled product |
Mechanistic Pathways of Aldehyde-Based Transformations
The aldehyde group on the this compound molecule offers a distinct reactive site for various transformations, primarily involving nucleophilic attack at the electrophilic carbonyl carbon.
Schiff Base Formation : This reaction involves the condensation of the aldehyde with a primary amine. The mechanism is typically acid-catalyzed. It begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The amine then acts as a nucleophile, attacking the carbonyl carbon to form a carbinolamine intermediate. Subsequent proton transfer and elimination of a water molecule yield the final imine, or Schiff base.
Reduction to Alcohol : The aldehyde can be readily reduced to the corresponding primary alcohol, (4'-bromo-[1,1'-biphenyl]-4-yl)methanol (B8723018). This is commonly achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated by a solvent or during an aqueous workup to give the alcohol.
Oxidation to Carboxylic Acid : Aldehydes can be oxidized to carboxylic acids using various oxidizing agents. researchgate.net Aldehyde oxidases, for instance, are molybdo-flavoenzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids. researchgate.net The chemical oxidation mechanism depends on the reagent used but generally involves the addition of an oxygen atom to the aldehyde group.
Table 2: Common Aldehyde Transformations and Mechanistic Steps
| Transformation | Reagent(s) | Key Mechanistic Steps |
| Schiff Base Formation | Primary Amine (R-NH₂), Acid Catalyst | 1. Protonation of carbonyl oxygen.2. Nucleophilic attack by amine.3. Formation of carbinolamine.4. Dehydration to form imine. |
| Reduction | NaBH₄ or LiAlH₄, followed by H₂O/H⁺ | 1. Nucleophilic attack by hydride (H⁻).2. Formation of alkoxide intermediate.3. Protonation to form alcohol. |
| Oxidation | Oxidizing agents (e.g., KMnO₄, CrO₃) | Varies with reagent; generally involves addition of an oxygen atom to the C-H bond of the aldehyde. |
Role of Catalysts and Additives in Reaction Efficiency and Selectivity
Additives are often indispensable for specific steps in the catalytic cycle. researchgate.net In the Suzuki-Miyaura coupling, a base is required to activate the organoboron reagent. The base coordinates to the boron atom, forming a more nucleophilic boronate "ate" complex, which is more competent for the transmetalation step. The choice of base can significantly impact the reaction yield. In Stille couplings, additives like cesium fluoride (B91410) (CsF) can be used to activate the organostannane reagent. wiley-vch.de
For aldehyde transformations, acid or base catalysts are frequently employed. As mentioned, acid catalysis enhances the electrophilicity of the aldehyde for nucleophilic attack in reactions like Schiff base formation. Conversely, base catalysis can be used to deprotonate a nucleophile, increasing its reactivity. The strategic use of these additives allows for precise control over reaction pathways and helps suppress unwanted side reactions.
Table 3: Examples of Catalysts and Additives and Their Functions
| Reaction Type | Component | Example | Function |
| Suzuki-Miyaura Coupling | Catalyst | Pd(PPh₃)₄ | Provides the active Pd(0) species for the catalytic cycle. |
| Additive | Na₂CO₃, K₃PO₄ | Activates the organoboron reagent by forming a boronate complex. | |
| Stille Coupling | Catalyst | PdCl₂(PPh₃)₂ | A stable Pd(II) precatalyst that is reduced in situ to Pd(0). youtube.com |
| Additive | CsF, Cu(I) salts | Activates the organostannane reagent and can act as a scavenger. | |
| Schiff Base Formation | Catalyst | Acetic Acid (CH₃COOH) | Protonates the carbonyl oxygen, activating the aldehyde. |
Radical vs. Organometallic Pathways in Specific Reactions
While the cross-coupling reactions of this compound typically proceed through organometallic pathways involving discrete Pd(0) and Pd(II) intermediates, certain conditions can favor radical mechanisms. researchgate.net
Organometallic Pathways : These are the classic routes for reactions like Suzuki and Stille couplings. They involve stepwise, two-electron processes (oxidative addition, reductive elimination) where the organic substrates are directly bonded to the metal catalyst throughout the cycle. nih.gov These pathways are generally well-controlled and offer high levels of selectivity.
Radical Pathways : A radical pathway can be initiated through a single-electron transfer (SET) event, often promoted by specific transition metal catalysts, light (photoredox catalysis), or radical initiators. researchgate.netnih.gov In the context of this compound, a SET to the molecule could induce the homolytic cleavage of the C-Br bond, generating a biphenyl-carbaldehyde radical. This highly reactive radical intermediate can then engage in subsequent bond-forming steps. Radical reactions often proceed via a chain mechanism involving initiation, propagation, and termination steps. mdpi.com While powerful, controlling selectivity in radical reactions can be more challenging than in their organometallic counterparts. nih.gov The distinction is crucial, as the reaction conditions (solvent, temperature, presence of initiators or light) can determine which pathway predominates. researchgate.net
Table 4: Comparison of Organometallic and Radical Pathways
| Feature | Organometallic Pathway | Radical Pathway |
| Electron Transfer | Typically two-electron processes (e.g., Pd(0) ↔ Pd(II)). | Single-electron transfer (SET) processes. |
| Key Intermediates | Organometallic complexes (e.g., Aryl-Pd-X). | Free radicals (e.g., Aryl•). |
| Mechanism Steps | Oxidative addition, transmetalation, reductive elimination. | Initiation, propagation, termination. |
| Initiation | Formation of active catalyst (e.g., Pd(0)L₂). | Light, heat (e.g., with AIBN), or a SET reagent. |
| Selectivity | Often high and predictable based on ligand/steric effects. | Can be less selective; may be governed by radical stability. |
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Synthesis
The primary route to synthesizing 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde and its derivatives is the Suzuki-Miyaura cross-coupling reaction. Future research is intensely focused on developing more efficient, sustainable, and cost-effective catalytic systems to drive this transformation.
Current research horizons include:
Advanced Palladium Catalysts: While palladium is the conventional catalyst, new systems are being explored to enhance efficiency. This includes the development of novel palladium complexes with sophisticated phosphine (B1218219) ligands, such as dialkylbiarylphosphines, which can improve reaction rates and yields, particularly with challenging substrates like aryl chlorides. nih.govnih.gov
Ligand-Free and Nanoparticle Catalysis: To simplify reaction conditions and reduce costs, ligand-free palladium systems are gaining traction. researchgate.net Research into palladium nanoparticles supported on materials like mesoporous cellular foam (MCF) or graphene-analogue g-C3N4 shows promise for creating highly active, stable, and recyclable catalysts that can function in greener solvents like water. researchgate.netgoogle.com
Photocatalytic Approaches: A significant emerging trend is the use of light-mediated B-alkyl Suzuki-Miyaura cross-coupling. nih.gov This methodology avoids expensive and sensitive organometallic compounds and can operate at room temperature, offering a more sustainable and efficient pathway. nih.gov
Alternative Metal Catalysts: Investigations into catalysts based on less expensive metals like nickel or copper are ongoing to provide alternatives to palladium, potentially lowering the economic and environmental cost of synthesis.
| Catalyst System Type | Key Features | Potential Advantages |
| Advanced Pd-Phosphine Complexes | Employs sophisticated ligands (e.g., XPhos, cataCXium A). nih.govacs.org | High activity for challenging substrates, broad substrate scope. |
| Ligand-Free Pd Systems | Simplifies the reaction mixture by omitting phosphine ligands. researchgate.net | Reduced cost, easier purification, potential for catalysis in aqueous media. |
| Pd Nanoparticle Catalysts | Palladium nanoparticles on solid supports (e.g., MIL-101Cr-NH2). researchgate.net | High stability, recyclability, suitable for green solvents. researchgate.netresearchgate.net |
| Photocatalytic Systems | Uses light to mediate the cross-coupling reaction. nih.gov | Mild reaction conditions (room temp.), rapid, avoids sensitive reagents. nih.gov |
Exploration of New Chemical Transformations and Reactivity Patterns
The dual functionality of this compound provides a rich platform for exploring novel chemical reactions beyond its use as a simple linker.
Future explorations are likely to focus on:
Transformations of the Aldehyde Group: The aldehyde moiety is a gateway to numerous functional groups. Research is directed towards its conversion into nitrones, which have shown potential as neuroprotective and antioxidant agents. Other transformations of interest include oxidation to carboxylic acids, reduction to primary alcohols, and participation in multi-component reactions to build molecular complexity rapidly.
Post-Coupling Modifications of the Bromo Group: The bromine atom serves as a reactive handle for sequential cross-coupling reactions. This allows for the step-wise construction of complex, unsymmetrical bi- and terphenyl systems. Emerging trends include exploring alternative coupling reactions like Sonogashira, Heck, and Stille couplings to introduce different functionalities. sci-hub.sewikipedia.org
Carbonylative Cross-Coupling: An advanced transformation involves carbonylative Suzuki couplings, where carbon monoxide is incorporated to form diaryl ketones. acs.org Developing base-free conditions for this reaction using derivatives of the starting material is a key area of interest. acs.org
Design of Advanced Derivatives for Targeted Biological Activities
The biphenyl (B1667301) scaffold is a privileged structure in medicinal chemistry, found in a wide range of pharmaceuticals. nih.gov this compound is an ideal starting point for creating libraries of novel compounds for biological screening.
Key research directions include:
Scaffold for Drug Discovery: Biphenyl derivatives are used in drugs targeting various conditions. nih.gov The title compound can be used to synthesize analogues of existing drugs or entirely new chemical entities. For example, fluorinated biphenyls are prevalent motifs in drug design, affecting metabolic stability and binding affinity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: Computational QSAR models can be developed to predict the biological activity of derivatives. By analyzing how structural modifications affect properties, researchers can rationally design compounds with enhanced potency and selectivity. nih.govacs.org This approach is used to screen for potential endocrine-disrupting effects or to design inhibitors for enzymes like Bromodomain-4 (BRD-4). nih.govnih.gov
Synthesis of Neuroprotective Agents: As precursors to nitrones, derivatives of biphenyl aldehydes are being investigated for their potential in treating neurodegenerative diseases. Future work will involve synthesizing a variety of substituted biphenyl nitrones and evaluating their efficacy.
| Research Approach | Objective | Example Application Area |
| Combinatorial Synthesis | Generate large libraries of diverse biphenyl derivatives. | High-throughput screening for new drug candidates. |
| QSAR Modeling | Predict biological activity based on molecular structure. nih.gov | Designing potent enzyme inhibitors (e.g., BRD-4) or screening for toxicity. nih.gov |
| Bioisosteric Replacement | Modify the scaffold with groups that mimic biological functionalities. | Improving pharmacokinetic properties of lead compounds. |
Integration into Supramolecular Chemistry and Nanomaterials
The rigid, well-defined structure of the biphenyl unit makes this compound an excellent component for constructing highly ordered supramolecular assemblies and advanced nanomaterials.
Emerging trends in this field are:
Building Blocks for Metallacycles and Cages: The compound is a known reagent for synthesizing complex structures like zinc quaterphenylterpyridine complexes. chemicalbook.com Its derivatives can be used as ligands to form discrete, self-assembled structures such as rectangular metallacycles and coordination cages with unique photophysical properties. mdpi.comacs.org
Supramolecular Polymers: Biphenyl units can be incorporated into monomers that self-assemble into supramolecular polymers through non-covalent interactions like hydrogen bonding. nih.gov These materials can exhibit interesting properties such as circularly polarized luminescence. nih.gov
Precursors for Porous Materials: The aldehyde functionality is suitable for forming porous covalent organic frameworks (COFs) through imine condensation reactions. The extended biphenyl structure can lead to materials with high surface areas, relevant for gas storage and catalysis.
Scale-Up and Industrial Relevance of Synthetic Pathways
For this compound to be a truly valuable industrial intermediate, its synthesis must be scalable, robust, and cost-effective. Research in this area bridges academic discovery and industrial application.
Key challenges and research directions include:
Process Optimization: Transitioning the Suzuki-Miyaura coupling from the lab to a multi-kilogram or multi-ton scale requires rigorous optimization of reaction parameters such as temperature, solvent, base, and catalyst loading. acs.org Even factors like the altitude of the manufacturing site, which affects boiling points, must be considered. acs.org
Palladium Removal and Recycling: A critical challenge in industrial palladium-catalyzed reactions is the removal of residual palladium from the final product to meet regulatory standards (often in the parts-per-million range). acs.org Developing efficient and economical methods for palladium scavenging and recycling is a major focus. scite.ai
Continuous-Flow Synthesis: Continuous-flow reactors offer significant advantages over traditional batch processing, including better temperature control, improved safety, and the potential for higher throughput. beilstein-journals.orgbcrec.id Developing flow processes for the synthesis of this compound, potentially using microwave-assisted heating and heterogeneous catalysts, represents a major step towards efficient industrial production. beilstein-journals.org
Advanced Computational Modeling for Property Prediction and Reaction Design
Computational chemistry is becoming an indispensable tool for accelerating research and development, providing insights that are difficult to obtain through experimentation alone.
Future computational work will likely involve:
Mechanism Elucidation: Density Functional Theory (DFT) calculations are being used to study the full catalytic cycle of the Suzuki-Miyaura reaction. acs.orgrsc.org These studies help elucidate the reaction mechanism, identify rate-limiting steps, and explain the role of ligands and bases, guiding the design of more efficient catalysts. nih.govresearchgate.net
Prediction of Electronic Properties: DFT can also be used to predict the electronic properties of this compound and its derivatives, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. ichem.mdresearchgate.net This information is crucial for designing molecules with specific optical or electronic properties for applications in materials science, like OLEDs. researchgate.net
Virtual Screening and ADMET Prediction: In drug discovery, computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel derivatives, allowing researchers to prioritize which compounds to synthesize and test, saving time and resources.
| Computational Method | Application Area | Insights Gained |
| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Understanding transition states, activation energies, and the role of catalysts in Suzuki coupling. acs.orgrsc.org |
| DFT Property Calculation | Materials Science | Predicting electronic and optical properties (HOMO/LUMO) for designing new materials. ichem.mdresearchgate.net |
| QSAR Modeling | Medicinal Chemistry | Correlating molecular structure with biological activity to guide the design of new drug candidates. nih.govacs.org |
Q & A
Q. What are the primary synthetic routes for 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde, and how do reaction conditions influence yield?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling between arylboronic acids and brominated biphenyl precursors, using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of toluene/water at 80–100°C . Key steps include:
- Bromination : Selective introduction of bromine at the 4'-position using N-bromosuccinimide (NBS) under radical initiation .
- Aldehyde functionalization : Oxidation of a methyl group or direct formylation via Vilsmeier-Haack reaction .
Optimal yields (>70%) are achieved with strict control of temperature, catalyst loading (5–10 mol%), and inert atmospheres to prevent aldehyde oxidation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : The aldehyde proton resonates at δ 10.2–10.4 ppm, while biphenyl protons appear as a multiplet at δ 7.4–7.8 ppm. Bromine’s inductive effect deshields adjacent carbons (δ 125–135 ppm) .
- X-ray crystallography : Confirms planar biphenyl geometry and bond lengths (C-Br: ~1.90 Å; C=O: ~1.22 Å) .
- IR spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and C-Br vibration at ~550 cm⁻¹ .
Q. How does the aldehyde group influence reactivity in downstream applications?
The aldehyde serves as a versatile electrophile for:
- Schiff base formation : Condensation with amines to generate imine-linked frameworks (e.g., covalent organic frameworks, COFs) .
- Nucleophilic addition : Grignard reagents or organozinc species add to the carbonyl, enabling C-C bond formation .
- Reduction : NaBH₄ reduces the aldehyde to a hydroxymethyl group for solubility modulation .
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling conditions be optimized to minimize competing side reactions?
Common issues include protodebromination (loss of Br) and homocoupling . Mitigation strategies:
Q. How do structural analogs differ in biological activity, and what explains these variations?
| Compound | Substituent | IC₅₀ (Cytochrome P450) | Notes |
|---|---|---|---|
| 4'-Bromo derivative | Br, CHO | 12 µM | High lipophilicity enhances membrane permeability |
| 4'-Chloro-2-methyl analog | Cl, CH₃, CHO | 28 µM | Methyl steric hindrance reduces target binding |
| 3'-Bromo isomer | Br (meta), CHO | >100 µM | Altered biphenyl geometry disrupts enzyme interaction |
Q. What role does this compound play in designing porous materials like COFs?
As a trifunctional node , it enables the synthesis of mesoporous COFs via Schiff base condensation with diamines (e.g., 5,5'-diamino-2,2'-bipyridine). These COFs exhibit:
Q. How can computational modeling resolve contradictions in reported biological data?
- Molecular docking : Identifies binding poses with cytochrome P450 isoforms (e.g., CYP3A4), explaining potency variations across studies .
- QSAR models : Correlate substituent electronic effects (Hammett σ⁺) with inhibitory activity (R² = 0.89) .
- MD simulations : Reveal biphenyl ring flexibility as a determinant of target engagement .
Q. What are the stability challenges during long-term storage, and how are they addressed?
- Aldehyde oxidation : Store under argon at –20°C with molecular sieves to inhibit H₂O/O₂ ingress .
- Light sensitivity : Amber glass vials prevent UV-induced C-Br bond cleavage .
- Purity monitoring : Regular HPLC checks (C18 column, acetonitrile/water eluent) detect degradation products .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
